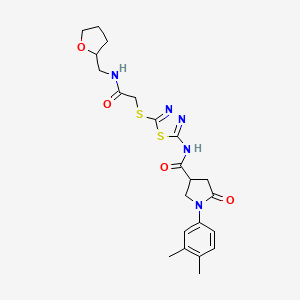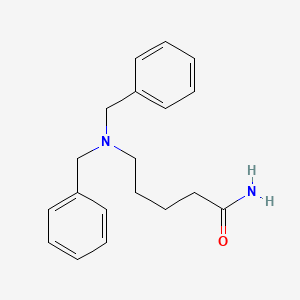
5-(Dibenzylamino)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dibenzylamino)pentanamide: is an organic compound with the molecular formula C19H24N2O It is a substituted amide, where the amide nitrogen is bonded to two benzyl groups and a pentanamide chain
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Dibenzylamino)pentanamide typically involves the reaction of dibenzylamine with pentanoyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C5H11COCl+(C6H5CH2)2NH→C5H11CONH(C6H5CH2)2+HCl
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction can be optimized by controlling the temperature, pressure, and concentration of reactants.
化学反应分析
Types of Reactions:
Oxidation: 5-(Dibenzylamino)pentanamide can undergo oxidation reactions, particularly at the benzyl groups. Common oxidizing agents include and .
Reduction: The compound can be reduced using agents such as or , which can reduce the amide group to an amine.
Substitution: The benzyl groups can be substituted with other functional groups using reagents like or in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of sodium hydride.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 5-(dibenzylamino)pentylamine.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry:
5-(Dibenzylamino)pentanamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of amide bond formation and cleavage.
Biology:
In biological research, this compound is used to study the interactions of amides with proteins and enzymes. It serves as a model compound for understanding the behavior of amide-containing biomolecules.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its binding affinity and selectivity.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new polymers and coatings.
作用机制
The mechanism of action of 5-(Dibenzylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Pentanamide: A simpler amide with a similar backbone but without the dibenzyl groups.
N,N-Dibenzylamine: Lacks the amide functionality but contains the dibenzyl groups.
Benzamide: Contains a benzyl group attached to the amide nitrogen but lacks the pentanamide chain.
Uniqueness:
5-(Dibenzylamino)pentanamide is unique due to the presence of both the dibenzyl groups and the pentanamide chain. This combination imparts specific chemical properties, such as increased hydrophobicity and the ability to form multiple hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-(dibenzylamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c20-19(22)13-7-8-14-21(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOFHYIWCSYXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCCC(=O)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
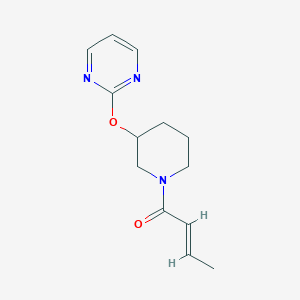
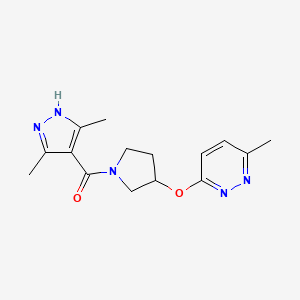
![Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate](/img/structure/B2550691.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide](/img/structure/B2550692.png)
![1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2550693.png)
![1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2550694.png)
![methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2550696.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2550697.png)
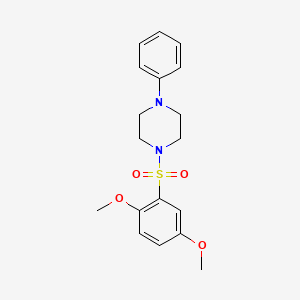

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2550703.png)
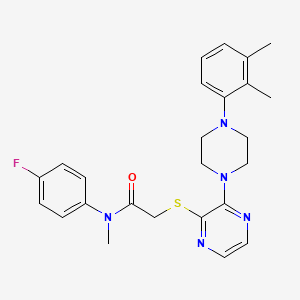
![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2550705.png)
